Budiodarone

Descripción general

Descripción

Actualmente se está estudiando en ensayos clínicos por su potencial para tratar arritmias, particularmente la fibrilación auricular . La budiodarona está diseñada para tener una vida media más corta y menos efectos secundarios en comparación con la amiodarona, lo que la convierte en un candidato prometedor para un tratamiento más seguro y eficaz de las arritmias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

. La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de benzofurano: Esto implica la ciclización de precursores apropiados para formar el anillo de benzofurano.

Introducción del grupo diiodobenzilo: Este paso implica la sustitución de átomos de hidrógeno con átomos de yodo en el anillo de benceno.

Unión de la cadena lateral de acetato de sec-butilo: Esto se logra mediante reacciones de esterificación en condiciones controladas.

Métodos de Producción Industrial

La producción industrial de budiodarona implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Esto generalmente requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La budiodarona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La budiodarona puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la budiodarona en sus formas reducidas.

Sustitución: Los átomos de halógeno en la budiodarona pueden sustituirse con otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución .

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de budiodarona puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Budiodarone is a pharmaceutical compound under investigation for the management of atrial fibrillation (AF), a common heart arrhythmia . Research is ongoing to determine its efficacy and safety for long-term use .

Clinical Trials and Research

- Paroxysmal Atrial Fibrillation: A study investigated this compound in patients with paroxysmal atrial fibrillation, utilizing implanted dual-chamber pacemakers to monitor atrial tachycardia/atrial fibrillation burden (AT/AFB) . The study found that higher doses of this compound (400 and 600 mg twice daily) significantly reduced AT/AFB compared to placebo . The median reduction of AT/AFB for the 400 and 600 mg BID groups vs. placebo was 54% and 74% (p = 0.01 and 0.001), respectively .

- Dose-Response: The this compound dose-response was statistically significant (p < 0.001), and the number and duration of AT/AF episodes were reduced .

- Long-Term Management of Atrial Fibrillation: XYRA LLC has reached an agreement with the FDA on key studies for the approval and labeling of orally administered this compound for the long-term management of symptomatic non-permanent AF . These studies aim to demonstrate this compound's safety and effectiveness in controlling symptoms, eliminating long episodes of atrial fibrillation (LEAF), reducing AF burden, and maintaining normal sinus rhythm .

- Phase 2 Trials: Phase 2 clinical data showed that this compound significantly reduces symptoms, as well as the frequency and duration of AF episodes, in subjects with non-permanent AF .

- Phase 3 Trials: The FDA and XYRA have agreed upon endpoints for Phase 3 trials, including the control of symptoms and the proportion of subjects achieving a safe harbor for AF stroke risk reduction by elimination of LEAF greater than 5 hours . One study is an open-label, long-term dose titration study, and the other is a six-month double-blind, randomized, controlled trial .

Mechanism of Action and Potential Benefits

- This compound is described as a potentially best-in-class mixed ion channel blocker with a shorter half-life than amiodarone and no evidence of accumulation in human or animal studies . It also has superior efficacy due to its enhanced late sodium channel blocking properties .

- The faster metabolism of this compound may allow for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .

- This compound may promote atrial re-modeling to improve malfunctioning ion channels that once potentiated fibrillation .

Clinical Trial Doses

- Preliminary trials of this compound have administered the drug orally as a tartrate salt in amounts ranging from 200–800 mg twice daily . Doses of 400–600 mg twice daily were associated with the highest reduction in atrial fibrillation burden (54.4% and 75% respectively) while remaining free of the adverse side effects common with amiodarone .

Use of Wearable Monitoring Devices

- Integrating FDA-approved and validated wearable AF monitoring devices into the development of this compound will allow for the identification of eligible subjects and ensure they are then established on the lowest effective approved dose . The FDA has agreed on the use of AF monitoring devices in clinical trials for this compound approval .

- The FDA has issued guidance on a prospective label for this compound use post-approval, specifying directions for use to control AF symptoms and achieve a safe harbor for stroke risk reduction by elimination of LEAF greater than 5 hours .

- If clinical trials demonstrate that AF monitoring systems can generate data that could be used to successfully adjust the dosage of this compound during treatment, the FDA indicated that a label for this compound including an AF monitoring device requirement is possible .

Mecanismo De Acción

La budiodarona ejerce sus efectos inhibiendo múltiples canales iónicos, incluidos los canales de potasio, sodio y calcio . Esta inhibición conduce a una disminución en los flujos de iones, lo que estabiliza el potencial de acción cardíaco y previene las arritmias . Los objetivos moleculares de la budiodarona incluyen varios canales iónicos y receptores involucrados en la electrofisiología cardíaca .

Comparación Con Compuestos Similares

La budiodarona es estructuralmente similar a la amiodarona pero tiene varias características únicas:

Vida Media Más Corta: La budiodarona tiene una vida media más corta en comparación con la amiodarona, lo que lleva a un inicio de acción y metabolismo más rápido.

Menos Efectos Secundarios: Debido a su metabolismo más rápido, la budiodarona tiene menos efectos secundarios adversos en comparación con la amiodarona.

Eficacia Mejorada: La budiodarona tiene una eficacia superior debido a sus propiedades mejoradas de bloqueo de los canales de sodio tardíos.

Compuestos Similares

Amiodarona: El compuesto original con una vida media más larga y más efectos secundarios.

Dronedarona: Otro análogo de la amiodarona con lipofilia reducida y capacidad de bloqueo de múltiples canales iónicos.

Celivarona: Un análogo de la amiodarona no yodado con propiedades similares.

En conclusión, la budiodarona es un agente antiarrítmico prometedor con propiedades únicas que lo convierten en un posible candidato para un tratamiento más seguro y eficaz de las arritmias. Su vida media más corta, menos efectos secundarios y eficacia mejorada lo distinguen de otros compuestos similares.

Actividad Biológica

Budiodarone, a chemical analogue of the well-known antiarrhythmic drug amiodarone, has emerged as a promising candidate for the management of atrial fibrillation (AF). It is characterized by its mixed ion channel blocking properties and a significantly shorter half-life compared to amiodarone, which may reduce potential side effects associated with long-term use. This article delves into the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent studies.

This compound operates primarily through the inhibition of various ion channels involved in cardiac action potentials. Its electrophysiological profile includes:

- Sodium Channel Blockade : this compound exhibits enhanced late sodium channel blocking properties, which are crucial for stabilizing cardiac rhythm.

- Potassium Channel Modulation : Similar to amiodarone, it affects potassium channels, influencing repolarization and contributing to its antiarrhythmic effects.

- Calcium Channel Interaction : By modulating calcium influx, this compound helps in managing the excitability and contractility of cardiac tissues.

These combined actions help in controlling AF symptoms and reducing the frequency and duration of atrial fibrillation episodes.

Key Studies and Findings

-

Randomized Controlled Trials :

- A pivotal study evaluated this compound's efficacy in patients with paroxysmal atrial fibrillation. Patients were randomized to receive either placebo or varying doses (200 mg, 400 mg, 600 mg) over 12 weeks. The results indicated a significant reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB) with median reductions of 54% and 74% for the 400 mg and 600 mg doses respectively compared to placebo (p = 0.01 and p = 0.001) .

- Another Phase II trial involved 500 subjects with symptomatic non-permanent AF. The endpoints focused on controlling symptoms and reducing long episodes of AF (LEAF). The study confirmed that this compound effectively managed AF symptoms while maintaining safety .

- Dose-Response Relationship :

Summary of Efficacy Data

| Dose (mg BID) | Mean Atrial Fibrillation Burden (%) | Statistical Significance |

|---|---|---|

| Baseline | 20.3 ± 14.6 | - |

| 200 | 5.2 ± 4.2 | p < 0.005 |

| 400 | 5.2 ± 5.2 | p < 0.005 |

| 600 | 2.8 ± 3.4 | p < 0.005 |

| 800 | 1.5 ± 0.5 | p < 0.005 |

Safety Profile

This compound has been generally well tolerated in clinical trials, with few adverse effects reported compared to traditional antiarrhythmics like amiodarone, which is associated with significant long-term side effects such as thyroid dysfunction and pulmonary toxicity . The shorter half-life of this compound also suggests a favorable pharmacokinetic profile that minimizes drug accumulation in the body.

Propiedades

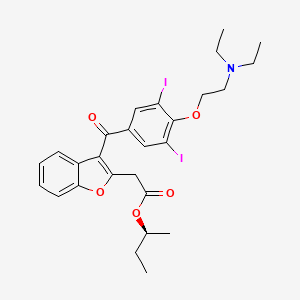

IUPAC Name |

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030142 | |

| Record name | Budiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335148-45-3 | |

| Record name | Budiodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budiodarone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Budiodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Budiodarone exert its antiarrhythmic effects?

A1: While the precise mechanism of action of this compound is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] this compound exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]

Q2: What is known about the structure of this compound?

A2: Unfortunately, the provided abstracts do not contain specific details regarding this compound's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.

Q3: Has this compound demonstrated efficacy in clinical trials for atrial fibrillation?

A3: Preliminary clinical trials have shown promising results for this compound in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that this compound effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish this compound's efficacy and safety profile compared to existing treatment options. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.